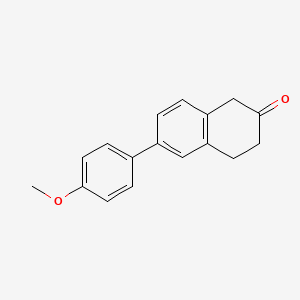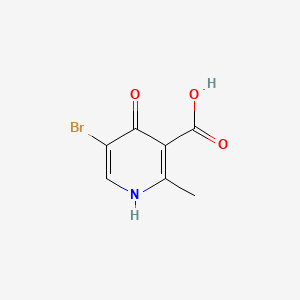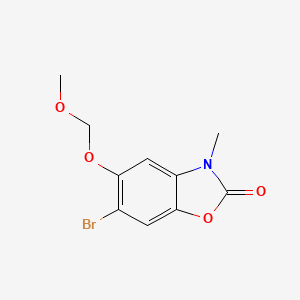
1-(3,6-Dimethylpentadecanoyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,6-Dimethylpentadecanoyl)pyrrolidine is a synthetic organic compound characterized by the presence of a pyrrolidine ring attached to a 3,6-dimethylpentadecanoyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,6-Dimethylpentadecanoyl)pyrrolidine typically involves the acylation of pyrrolidine with 3,6-dimethylpentadecanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield of the compound .
化学反応の分析
Types of Reactions: 1-(3,6-Dimethylpentadecanoyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated pyrrolidine derivatives.
科学的研究の応用
1-(3,6-Dimethylpentadecanoyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3,6-Dimethylpentadecanoyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their function. The compound may also modulate enzymatic activity by binding to active sites or allosteric sites on enzymes .
類似化合物との比較
Pyrrolidine: A simpler analog without the acyl group.
N-Methylpyrrolidine: Contains a methyl group instead of the 3,6-dimethylpentadecanoyl group.
Proline: A naturally occurring amino acid with a pyrrolidine ring.
Uniqueness: 1-(3,6-Dimethylpentadecanoyl)pyrrolidine is unique due to its long-chain acyl group, which imparts distinct physicochemical properties and potential biological activities compared to simpler pyrrolidine derivatives .
特性
CAS番号 |
56630-62-7 |
|---|---|
分子式 |
C21H41NO |
分子量 |
323.6 g/mol |
IUPAC名 |
3,6-dimethyl-1-pyrrolidin-1-ylpentadecan-1-one |
InChI |
InChI=1S/C21H41NO/c1-4-5-6-7-8-9-10-13-19(2)14-15-20(3)18-21(23)22-16-11-12-17-22/h19-20H,4-18H2,1-3H3 |
InChIキー |
HXWPQXBCSCJOHL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(C)CCC(C)CC(=O)N1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1-[4-(4-Methylamino-6-phenyl-pyrimidin-2-ylamino)-phenyl]-cyclobutanecarboxylic acid](/img/structure/B15365956.png)
![1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester](/img/structure/B15365960.png)
